

1H NMR characterization of 2-Chloro-4-fluoro-5-nitropyrimidine

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitropyrimidine

CAS No.: 1416373-40-4

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Advanced Characterization Guide: 1H NMR Analysis of **2-Chloro-4-fluoro-5-nitropyrimidine**[\[1\]](#)

Executive Summary

2-Chloro-4-fluoro-5-nitropyrimidine is a high-value electrophilic scaffold used extensively in the synthesis of kinase inhibitors and nucleoside analogs.[\[1\]](#) Its reactivity profile is defined by the highly activated C4 position, which is prone to Nucleophilic Aromatic Substitution ().

For researchers, the critical analytical challenge is distinguishing the 4-fluoro product from the 2,4-dichloro precursor and the 4-hydroxy hydrolysis impurity.[\[1\]](#) While LC-MS can identify mass shifts, it often fails to detect small amounts of hydrolysis or distinguish regioisomers effectively. [\[1\]](#) 1H NMR is the definitive tool for this characterization because the spin-spin coupling between the Fluorine-19 nucleus () and the Proton at position 6 (

) provides an unambiguous spectral fingerprint.[1]

Structural Analysis & NMR Prediction

To interpret the spectrum accurately, we must understand the magnetic environment of the lone proton on the pyrimidine ring (

).

- Chemical Environment:

is situated on an electron-deficient pyrimidine ring, flanked by a nitro group (

) at C5 and a halogen at C4.[1] This results in extreme deshielding.[1]

- Coupling Logic:

- Precursor (2,4-Dichloro):

has no neighboring magnetically active nuclei (Cl is quadrupolar and relaxes too fast to split H).[1] Result: Singlet (

).[1][2]

- Target (4-Fluoro):

is 4 bonds away from

at the C4 position (

).[1] This long-range "W-coupling" or meta-coupling (

) is characteristic of fluoro-pyrimidines.[1] Result: Doublet (

).[1][2]

Experimental Protocol

Sample Preparation

- Solvent Selection: Chloroform-d (

) is the preferred solvent.[1]

- Reasoning: It prevents the risk of solvent-induced reactions (common in DMSO or MeOH) and minimizes hydrogen bonding that can broaden peaks.^[1]
- Concentration: 10–15 mg in 0.6 mL

.^[1]
- Tube: Standard 5 mm NMR tube. High-throughput quality is sufficient.

Acquisition Parameters (Standard 400/500 MHz)

- Pulse Sequence: Standard 1D Proton (zg30 or equivalent).^[1]
- Spectral Width: -2 to 14 ppm (ensure the downfield region >9 ppm is captured).
- Relaxation Delay (D1): 2.0 seconds (sufficient for the isolated aromatic proton).^[1]
- Scans (NS): 16–32 scans (high signal-to-noise is needed to resolve the small coupling).

Comparative Data Analysis

The following table serves as the primary diagnostic tool for monitoring the fluorination of 2,4-dichloro-5-nitropyrimidine.

Compound	Structure	H6 Chemical Shift (, ppm)*	Multiplicity	Coupling Constant (, Hz)	Diagnostic Note
2,4-Dichloro-5-nitropyrimidine	Precursor	9.05 – 9.10	Singlet ()	N/A	Sharp singlet indicates unreacted starting material.[1]
2-Chloro-4-fluoro-5-nitropyrimidine	Target	9.15 – 9.30	Doublet ()		The splitting is the confirmation of C-F bond formation.[1]
2-Chloro-4-hydroxy-5-nitropyrimidine	Impurity	8.60 – 8.90	Singlet ()	N/A	Upfield shift due to electron-donating -OH/-O effect.[1]

*Note: Shifts are referenced to TMS (0.00 ppm) in

. Values may drift

ppm depending on concentration.

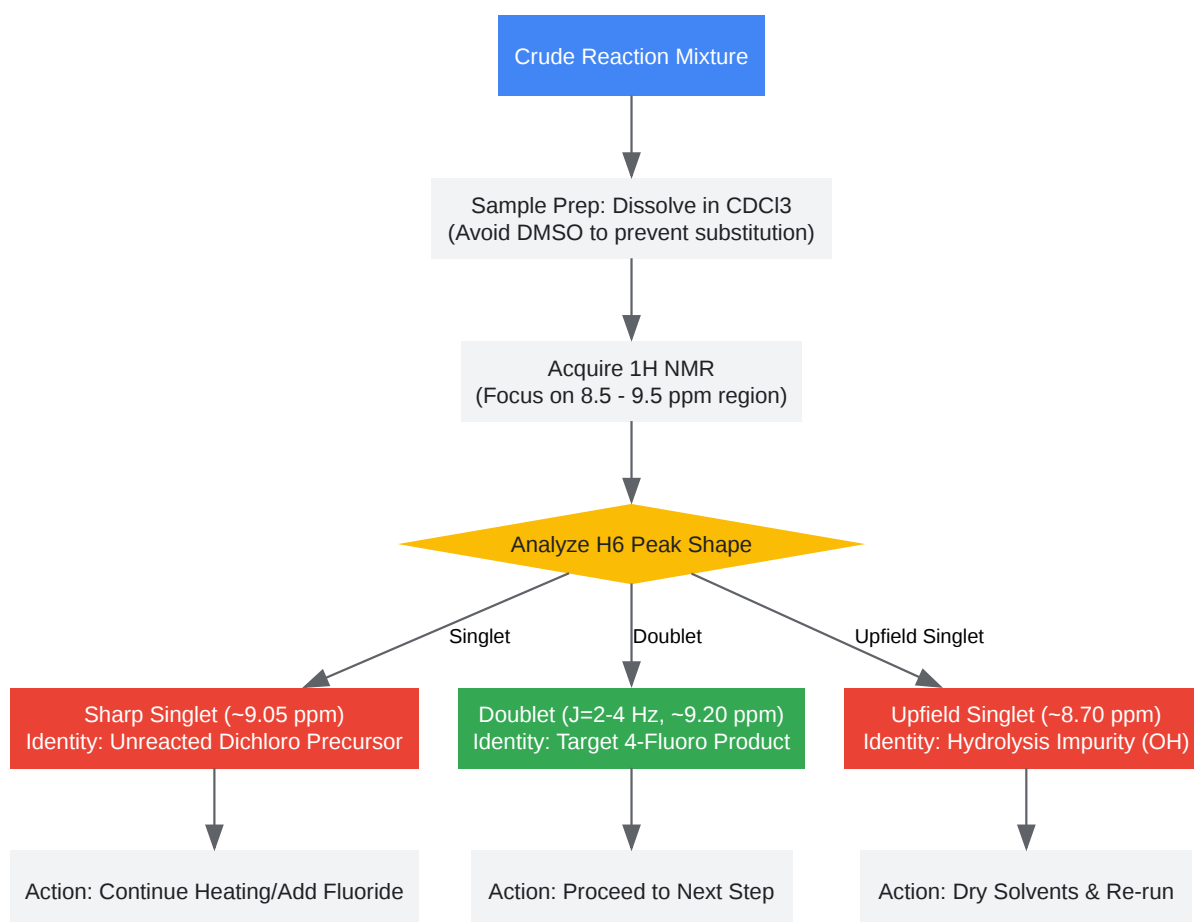
Detailed Spectral Interpretation

- The "Doublet Diagnostic": The most critical indicator of success is the transformation of the singlet at ~9.05 ppm into a doublet at ~9.20 ppm. The coupling constant () is small (typically 2–4 Hz), so shimming must be precise.[1] If the peak appears as a "broad singlet," it may be an unresolved doublet due to poor field homogeneity.

- Reaction Monitoring: During the reaction (e.g., with KF or TBAF), you will see the singlet decrease and the downfield doublet grow.
- Hydrolysis Detection: If moisture enters the reaction, the highly reactive C4-F or C4-Cl bond hydrolyzes.^[1] This creates a thermodynamic sink (the 4-hydroxy/4-oxo species), identified by a new singlet appearing significantly upfield (8.6–8.9 ppm).^[1]

Workflow Visualization

The following diagram outlines the decision logic for characterizing the crude reaction mixture.



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Figure 1: Decision logic for NMR-based monitoring of the fluorination reaction.

Troubleshooting & Validation

- Issue: Broad Peaks / Loss of Coupling^[1]
 - Cause: Poor shimming or presence of paramagnetic impurities (common if using metal fluoride salts like AgF).^[1]
 - Fix: Filter the NMR sample through a small plug of Celite or cotton.^[1] Re-shim on the solvent lock signal.
- Issue: Unexpected Complexity
 - Validation: Run a

NMR (typically -50 to -70 ppm range for pyrimidines).^[1] The fluorine signal should appear as a doublet (coupling to

).^[1] If the

signal is a singlet, the structure is incorrect (e.g., F substituted at C2 instead of C4, though electronically unlikely).
- Issue: Solvent Peaks Overlap
 - Note:

residual peak is at 7.26 ppm, far from the region of interest (8.5–9.5 ppm), making it the ideal solvent.

References

- Regioselective Control of S_NAr Amination. ResearchGate. (Detailed NMR data for 2,4-dichloro-5-nitropyrimidine precursor).
- 2,4-Dichloro-5-nitropyrimidine Product Data. Sigma-Aldrich. (Physical properties and CAS verification).

- NMR Coupling Constants in Fluorinated Pyrimidines. Journal of the American Chemical Society. (Theoretical basis for H-F coupling magnitudes). [1]

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Sources

- [1. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. acdlabs.com \[acdlabs.com\]](#)
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